molecular formula C7H5ClF3N B060718 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine CAS No. 175277-30-2

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

Cat. No. B060718
CAS RN: 175277-30-2
M. Wt: 195.57 g/mol
InChI Key: NKYBAQUYKRUCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds .


Synthesis Analysis

The synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine can be achieved via different methods. One of the methods involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is C7H5ClF3N . The InChI key is NKYBAQUYKRUCIO-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is used as a reactant in the synthesis of various compounds . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Physical And Chemical Properties Analysis

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a liquid at ambient temperature . It has a molecular weight of 195.57 .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, including “3-Chloro-2-methyl-5-(trifluoromethyl)pyridine”, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In addition to human medicine, trifluoromethylpyridines are also used in veterinary medicine . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Various Drugs and Organic Compounds

“3-Chloro-2-methyl-5-(trifluoromethyl)pyridine” is commonly used as a starting material for the synthesis of various drugs and organic compounds.

Reactant in Cross-Coupling Reactions

This compound is also used as a reactant in cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation of Trifluoromethylpyridyllithiums

“3-Chloro-2-methyl-5-(trifluoromethyl)pyridine” can be used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .

Synthesis of Metal-Organic Frameworks (MOFs)

This compound can also be used in the synthesis of metal-organic frameworks (MOFs) .

Synthesis of Methiodide Salts

Another application of “3-Chloro-2-methyl-5-(trifluoromethyl)pyridine” is in the synthesis of methiodide salts .

Safety And Hazards

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . The safety information pictograms indicate that it is a warning (GHS07) and precautionary statements include P280 .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-2-methyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYBAQUYKRUCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938634
Record name 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

CAS RN

175277-30-2, 175227-30-2
Record name 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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